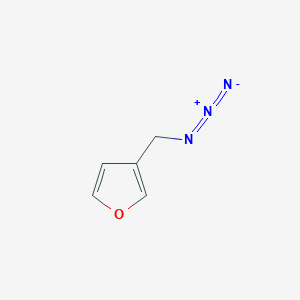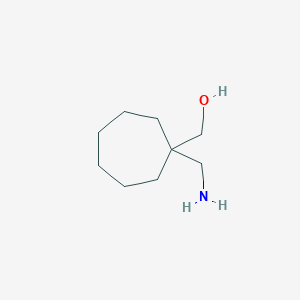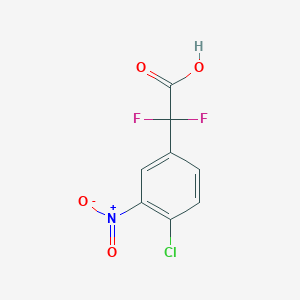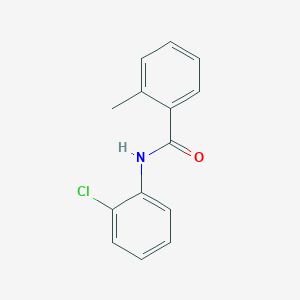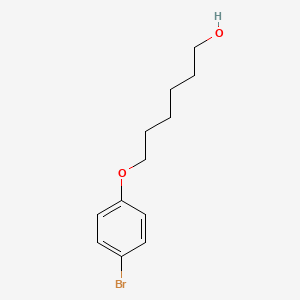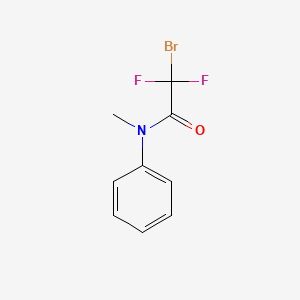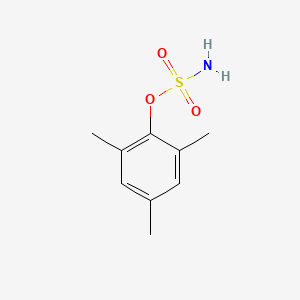![molecular formula C15H18O2 B6611922 tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 351427-09-3](/img/structure/B6611922.png)
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activity. This compound features a bicyclo[1.1.0]butane core, which is a highly strained four-membered ring system, making it an intriguing subject for various chemical studies.
Métodos De Preparación
The synthesis of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves several steps. One common method includes the reaction of boronic esters with 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane, which is generated in situ by treating the precursor with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . This reaction is highly efficient and yields the desired product quantitatively
Análisis De Reacciones Químicas
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the bridgehead positions, are facilitated by the inherent strain in the bicyclo[1.1.0]butane core.
Common reagents used in these reactions include tert-butyl lithium, sec-butyl lithium, and various boronic esters . The major products formed from these reactions are often cyclobutanes or azetidines, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in strain-release chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its potential biological activity suggests applications in drug discovery and development.
Industry: While specific industrial applications are limited, its role as a synthetic precursor in various chemical processes is noteworthy.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves its ability to participate in strain-releasing reactions. The highly strained bicyclo[1.1.0]butane core allows the compound to undergo ring-opening reactions, which can lead to the formation of more stable products such as cyclobutanes or azetidines . These reactions often involve molecular targets and pathways related to the cleavage of the central strained bond .
Comparación Con Compuestos Similares
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be compared to other similar compounds, such as:
Bicyclo[1.1.0]butane: Shares the same core structure but lacks the tert-butyl and phenyl substituents.
1-azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-13(2,3)17-12(16)15-9-14(15,10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRBZZKSMJCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

